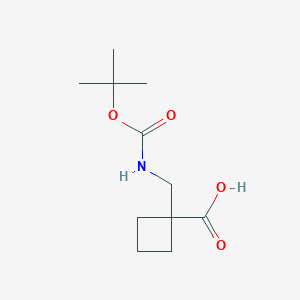

1-Bocaminomethyl-cyclobutanecarboxylic acid

説明

1-Bocaminomethyl-cyclobutanecarboxylic acid (CAS: 220145-21-1) is a cyclobutane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 229.28 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate chemistry. The compound is typically supplied as a solid with 98% purity, emphasizing its utility in high-precision applications .

特性

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(8(13)14)5-4-6-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJRREDAVXPWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Boc Protection of 1-Aminocyclobutanecarboxylic Acid

The most common and well-documented method for preparing this compound is the Boc-protection of the free amino group of 1-aminocyclobutanecarboxylic acid.

1-Aminocyclobutanecarboxylic acid + Di-tert-butyl dicarbonate ((Boc)2O) → this compound

- Dissolve 1-aminocyclobutanecarboxylic acid in a mixed solvent system of 1,4-dioxane and water (1:1 v/v).

- Add sodium bicarbonate (NaHCO3) as a base to maintain a mildly basic pH.

- Cool the reaction mixture to 0°C.

- Slowly add di-tert-butyl dicarbonate ((Boc)2O).

- Stir the mixture at room temperature for approximately 12 hours to ensure complete reaction.

- After completion, extract impurities with ethyl acetate.

- Acidify the aqueous layer to pH 2-3 using 1N HCl.

- Extract the product into dichloromethane (CH2Cl2).

- Wash organic layers with water and brine, dry over sodium sulfate (Na2SO4), filter, and evaporate under reduced pressure.

- Purify the crude product by silica gel column chromatography using 35% ethyl acetate in n-hexane as eluent.

- Yield: Approximately 75%

- Product: Off-white solid

- Characterization: ^1H NMR (300 MHz, CD3OD) shows characteristic signals including a singlet at δ 1.42 ppm for the Boc tert-butyl protons.

| Parameter | Details |

|---|---|

| Starting material | 1-Aminocyclobutanecarboxylic acid (2 g, 17 mmol) |

| Solvent | 1,4-Dioxane:Water (20 mL:20 mL) |

| Base | Sodium bicarbonate (4.4 g, 57 mmol) |

| Boc reagent | Di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) |

| Temperature | 0°C to room temperature |

| Reaction time | 12 hours |

| Purification | Silica gel chromatography |

| Yield | 75% |

Alternative Synthetic Routes and Related Preparations

While the direct Boc protection is the primary method, related synthetic steps provide context and options for precursor preparation or functional group transformations on the cyclobutane ring.

Preparation of Cyclobutanecarboxylic Acid Precursors

Functionalization of Cyclobutanecarboxylic Acid

- 3-Oxocyclobutanecarboxylic acid derivatives can be alkylated and further functionalized to yield intermediates relevant for Boc-protected amino acid synthesis.

- For example, benzylation of 3-oxocyclobutanecarboxylic acid in the presence of potassium carbonate in acetone under reflux for 16 hours yields benzyl esters, which can be further modified.

- Subsequent reactions using carbonyldiimidazole or 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) facilitate esterification and amide bond formation, useful in complex molecule assembly.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The Boc protection reaction proceeds efficiently under mild basic conditions, with sodium bicarbonate serving as a convenient base to neutralize HCl generated during the reaction.

- The reaction solvent system (1,4-dioxane/water) balances solubility of both organic and inorganic components.

- Purification by silica gel chromatography is effective in isolating high-purity product.

- The Boc group provides stability to the amino functionality, enabling further synthetic transformations without side reactions.

- Alternative synthetic routes involving cyclobutanecarboxylic acid derivatives allow for modular synthesis strategies depending on target molecule complexity.

- Reaction times and temperatures are optimized to maximize yield while minimizing side products.

化学反応の分析

Types of Reactions

1-Bocaminomethyl-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The Boc-protected aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected aminomethyl group in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amines or thiols.

科学的研究の応用

1-Bocaminomethyl-cyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during coupling reactions.

Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final product.

作用機序

The mechanism of action of 1-Bocaminomethyl-cyclobutanecarboxylic acid largely depends on its functional groups. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity and specificity.

類似化合物との比較

Key Structural Insights :

- The Boc-aminomethyl group in the target compound introduces steric bulk compared to analogs like N-Boc-1-aminocyclobutanecarboxylic acid, which lacks the methylene spacer. This spacer may influence conformational flexibility in drug design .

- The methylcarbamoyl and formylamino groups alter hydrogen-bonding capacity and metabolic stability compared to Boc-protected analogs .

Physical and Chemical Properties

Solubility and Lipophilicity

- This compound: Predicted to exhibit moderate lipophilicity (logP ≈ 1.5–2.0) due to the Boc group, favoring solubility in organic solvents like DCM or THF .

- N-Boc-1-aminocyclobutanecarboxylic acid: Similar lipophilicity but slightly lower molecular weight may improve aqueous solubility under acidic conditions .

- 1-Amino-1-cyclobutanecarboxylic acid: Hydrophilic (logP ≈ -1.0) due to the free amine and carboxylic acid, limiting membrane permeability .

生物活性

1-Bocaminomethyl-cyclobutanecarboxylic acid (CAS No. 220145-21-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a carboxylic acid group and a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality. Its molecular formula is C₉H₁₅NO₃, and it has a molecular weight of approximately 185.23 g/mol.

Biochemical Interactions

The compound exhibits various biochemical interactions that contribute to its biological activity:

- Androgen Receptor Agonism : Research indicates that this compound acts as an agonist for androgen receptors, which are critical in the regulation of male characteristics and reproductive functions.

- Inhibition of Tumor Growth : Similar compounds have shown promise as inhibitors of tumor growth, particularly in gliosarcoma models. For instance, related cyclobutane derivatives have demonstrated high uptake in tumor cells, suggesting potential applications in cancer therapy .

Biological Activity Overview

Case Study 1: Antitumor Efficacy

A study investigated the uptake and biodistribution of cyclobutane derivatives in gliosarcoma cells. The results indicated that these compounds entered the cells primarily via L-type transport mechanisms, achieving uptake rates of 8-10% ID per million cells. The high tumor-to-brain ratios observed suggest that these compounds could be effective radiotracers for brain tumor imaging and therapy .

Case Study 2: Androgen Activity Assessment

In vitro assays demonstrated that this compound significantly activated androgen receptors, leading to increased expression of target genes associated with androgen signaling pathways. This finding positions the compound as a candidate for further development in conditions where androgen modulation is beneficial, such as hormone-responsive cancers.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Q & A

Q. What are the recommended synthetic strategies for 1-Bocaminomethyl-cyclobutanecarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclobutane ring formation followed by Boc-protection of the aminomethyl group. Key steps include:

- Cyclobutane carboxylation : Cycloaddition reactions or ring-closing metathesis to form the strained cyclobutane core .

- Boc-protection : Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, THF) to protect the amine, ensuring minimal side reactions .

- Yield optimization : Temperature control (0–25°C) and solvent polarity (e.g., DCM vs. THF) significantly affect reaction efficiency. For example, higher polarity solvents may stabilize intermediates but increase hydrolysis risks .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Respirators (N95) for aerosolized particles, nitrile gloves, and safety goggles due to unknown acute toxicity .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent Boc-group degradation. Avoid contact with strong oxidizers (e.g., peroxides) to mitigate decomposition risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally related cyclobutane derivatives?

Discrepancies in bioactivity (e.g., antitumor vs. neurotransmitter modulation) may arise from:

- Stereochemical variations : Enantiomers of cyclobutane derivatives exhibit divergent binding affinities. For example, cis-substituted analogs show higher cytotoxicity in cancer cell lines than trans isomers .

- Assay conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP luminescence) or solvent vehicles (DMSO vs. saline) can alter apparent potency. Standardized positive controls (e.g., cisplatin for cytotoxicity) are essential .

Q. What methodologies are recommended for studying the compound’s metabolic stability in vitro?

- Liver microsome assays : Incubate with human or rodent microsomes (37°C, NADPH cofactor) and monitor Boc-group deprotection via LC-MS/MS. Half-life () <30 min suggests rapid metabolism .

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Docking studies : Align the cyclobutane scaffold into target protein pockets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the Boc-protected amine .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal functional groups (e.g., electron-withdrawing groups for improved receptor binding) .

Q. What strategies mitigate cyclobutane ring strain during derivatization?

- Ring-opening minimization : Use mild coupling agents (e.g., EDC/HOBt) for amide bond formation to avoid acid/base-induced ring cleavage .

- Steric shielding : Bulky substituents (e.g., tert-butyl) adjacent to the cyclobutane can reduce strain-induced reactivity .

Data Contradictions and Validation

Q. How to address conflicting reports on the compound’s solubility?

- Solubility testing : Use standardized shake-flask methods (pH 7.4 PBS) with nephelometry for quantification. Reported discrepancies (e.g., 2–5 mg/mL in water) may stem from polymorphic forms or residual solvents .

- Co-solvent systems : For low aqueous solubility, employ DMSO-water gradients (≤10% DMSO) to maintain biological compatibility .

Q. Why do toxicity studies show variability, and how can this be standardized?

- In vitro assays : Use immortalized cell lines (e.g., HEK293) with matched passage numbers to reduce inter-lab variability. Include cytotoxicity controls (e.g., Triton X-100) to validate assay sensitivity .

- In vivo models : Rodent studies should adhere to OECD guidelines (e.g., fixed dosing intervals) to harmonize LD50 calculations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。